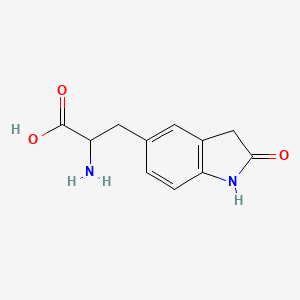

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Vue d'ensemble

Description

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to tryptophan, an essential amino acid, and exhibits interesting chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing high-yielding and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Hydroxyindole derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar indole structures can inhibit tumor growth in various cancer models.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indole derivatives based on this structure, revealing significant cytotoxic effects against human cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

2. Neuropharmacology

Another significant application lies in neuropharmacology. The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar indole structures can act as selective serotonin reuptake inhibitors (SSRIs).

Case Study: SSRI Activity

In a study published in Neuropharmacology, researchers evaluated the effects of related compounds on serotonin levels in animal models. The results indicated that certain derivatives increased serotonin availability, leading to improved mood and reduced anxiety-like behaviors.

Biochemical Applications

1. Enzyme Inhibition

The compound also serves as a valuable tool for studying enzyme activity. Its ability to act as an inhibitor for specific enzymes makes it useful in biochemical assays. For example, it has been investigated for its inhibitory effects on enzymes involved in metabolic pathways related to cancer metabolism.

Case Study: Enzyme Inhibition

A research article from Biochemistry documented the compound's inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition led to reduced lactate production and impaired energy metabolism in cancer cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Induces apoptosis in cancer cell lines |

| Neuropharmacology | Potential SSRI | Increases serotonin levels; reduces anxiety |

| Biochemical Research | Enzyme inhibitor | Inhibits lactate dehydrogenase (LDH) |

Mécanisme D'action

The mechanism of action of 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

Indole-3-acetic acid: A plant hormone derived from tryptophan.

Oxindole: An oxidized form of indole with similar biological activities.

Uniqueness

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is unique due to its specific combination of the indole ring and the amino acid side chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is an indole derivative that has garnered attention due to its diverse biological activities. Structurally related to tryptophan, this compound exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets:

- Receptor Binding : This compound binds with high affinity to various receptors, influencing numerous signaling pathways.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells, particularly melanoma cells, by modulating key apoptotic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in biological systems.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells (e.g., melanoma) and promotes apoptosis. |

| Antimicrobial | Exhibits activity against various pathogens, contributing to its potential use in treating infections. |

| Anti-inflammatory | Reduces inflammation through modulation of immune responses. |

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Antidiabetic | Shows potential in regulating blood sugar levels and improving insulin sensitivity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study on the effects of this compound on melanoma cells demonstrated a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and inhibition of survival signals.

- Antimicrobial Activity : Research highlighted its effectiveness against a range of bacterial strains. The compound showed particular promise against antibiotic-resistant bacteria, suggesting its potential as a novel therapeutic agent.

- Anti-inflammatory Effects : In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Propriétés

IUPAC Name |

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLYRODLADULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.